3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile
Description
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile is a disubstituted benzene derivative featuring two cyano groups at positions 1 and 2, a hydroxyl (-OH) group at position 3, and a methoxy (-OCH₃) group at position 6. This compound belongs to the benzene-1,2-dicarbonitrile family, which is widely studied for its utility as a precursor to phthalocyanines—macrocyclic compounds with applications in nonlinear optics (NLO), dye-sensitized solar cells (DSSCs), and photodynamic therapy . The electron-withdrawing cyano groups enhance the acceptor strength of the core, while the hydroxyl and methoxy substituents introduce polar and electron-donating effects, respectively. These structural features enable unique charge-transfer properties and solubility profiles, making it a versatile candidate for functional materials .
Properties
CAS No. |
52899-60-2 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-hydroxy-6-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3,12H,1H3 |
InChI Key |
DEDIVRYSGQHFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the nitration of a methoxy-substituted benzene derivative, followed by reduction and subsequent hydroxylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key structural and electronic parameters of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile with analogous derivatives:
Key Observations:
- Electronic Effects: The hydroxyl group at position 3 acts as an electron-withdrawing group (EWG) when deprotonated, while the methoxy group at position 6 serves as an electron-donating group (EDG). This push-pull configuration enhances intramolecular charge transfer, a property critical for optoelectronic applications .
- Substituent Position: Substituents at positions 3 and 6 (meta to each other) reduce steric hindrance compared to ortho-substituted derivatives, favoring planarization in extended π-systems .
Thermal and Photochemical Stability
- In contrast, chlorinated derivatives (e.g., 4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile) show higher thermal stability (>250°C) due to the strong electron-withdrawing effects of chlorine .
- Bulky alkoxy substituents, as in 3-[(2,4-dimethylpentyl)oxy]benzene-1,2-dicarbonitrile, improve solubility in organic solvents but reduce thermal stability due to steric destabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
